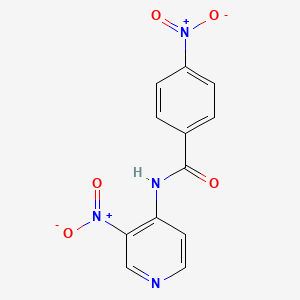

4-nitro-N-(3-nitropyridin-4-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-nitro-N-(3-nitropyridin-4-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of nitro groups on both the benzamide and pyridine rings, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3-nitropyridin-4-yl)benzamide typically involves the reaction of 3-nitropyridine-4-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4-nitro-N-(3-nitropyridin-4-yl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, with reagents such as sodium methoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

Reduction: 4-amino-N-(3-aminopyridin-4-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-nitro-N-(3-nitropyridin-4-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of materials with specific electronic properties.

作用机制

The mechanism of action of 4-nitro-N-(3-nitropyridin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components. The exact molecular pathways and targets are still under investigation .

相似化合物的比较

Similar Compounds

- 3-nitro-N-(4-nitropyridin-2-yl)benzamide

- 4-nitro-N-(3-methylpyridin-4-yl)benzamide

- 4-nitro-N-(3-chloropyridin-4-yl)benzamide

Uniqueness

4-nitro-N-(3-nitropyridin-4-yl)benzamide is unique due to the presence of nitro groups on both the benzamide and pyridine rings, which imparts distinct chemical and biological properties.

生物活性

4-nitro-N-(3-nitropyridin-4-yl)benzamide is a nitro-substituted benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes both nitro and pyridine functionalities, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Similar compounds have been reported to inhibit the ERK5 kinase pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of ERK5 has implications for cancer therapy, as it may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that nitro-substituted benzamides exhibit significant anti-inflammatory properties. For instance, one study evaluated several nitro-benzamide derivatives for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophages. The results indicated that compounds with optimal nitro group orientations showed high inhibitory capacities, with IC50 values ranging from 3.7 µM to 5.3 µM . These findings suggest that this compound may possess similar anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. The compound's structure allows it to effectively interact with enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). These interactions potentially lead to the modulation of pro-inflammatory cytokines like COX-2 and TNF-α, further supporting its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and stability under physiological conditions are critical for determining the compound's efficacy in vivo .

In Vivo Studies

While direct in vivo studies on this compound are scarce, related compounds have demonstrated significant biological activities in animal models. These studies typically focus on assessing the compound's impact on tumor growth and inflammatory responses, providing insights into its therapeutic potential .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-N-(3-nitropyridin-4-yl)benzamide, and what are the critical reaction conditions?

The synthesis typically involves coupling a nitro-substituted benzoyl chloride with a nitropyridinylamine derivative. For example, analogous compounds like 4-nitro-N-(3-nitrophenyl)benzamide are synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride in pyridine, followed by crystallization (mp = 502–503 K) . Key conditions include:

- Solvent selection : Pyridine acts as both a base and solvent to neutralize HCl byproducts.

- Stoichiometry : A slight excess of benzoyl chloride ensures complete amine conversion.

- Temperature control : Gentle heating (water bath) ensures homogeneity without decomposition.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H/13C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., nitro group deshielding effects) .

- Mass spectrometry : High-resolution MS validates molecular weight and nitro group fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide and nitro groups) .

- Melting point analysis : Sharp melting ranges (e.g., 500–503 K) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitrobenzamide derivatives?

Contradictions often arise from variations in assay conditions or target selectivity. Methodological strategies include:

- Dose-response profiling : Test across a broad concentration range (e.g., 0.1–100 µM) to identify off-target effects .

- Cellular context validation : Compare activity in multiple cell lines (e.g., cancer vs. non-cancer) to assess specificity .

- Structural analogs : Synthesize derivatives with modified nitro or pyridine groups to isolate pharmacophoric contributions .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- pH-dependent stability : Conduct kinetic studies in buffers mimicking physiological pH (e.g., 7.4) and acidic environments (e.g., lysosomal pH 5.0) .

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., nitro reduction to amines) .

- Light sensitivity : Assess photodegradation under UV/visible light to optimize storage conditions .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Lipophilicity (LogP) prediction : Tools like MarvinSketch or SwissADME estimate solubility and membrane permeability. Nitro groups increase LogP, potentially reducing bioavailability .

- Docking studies : Model interactions with target enzymes (e.g., kinases) to prioritize derivatives with improved binding affinity .

- Metabolism prediction : Software like GLORY identifies vulnerable sites for metabolic modification (e.g., nitro group reduction) .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitution reactions?

Discrepancies may stem from:

- Electronic effects : The electron-withdrawing nitro groups on both the benzamide and pyridine rings deactivate the aromatic system, reducing susceptibility to nucleophilic attack. However, steric accessibility of the pyridine nitrogen can modulate reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates .

- Catalyst use : Palladium or copper catalysts may enable cross-coupling reactions not observed under uncatalyzed conditions .

Q. Methodological Resources Table

属性

IUPAC Name |

4-nitro-N-(3-nitropyridin-4-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O5/c17-12(8-1-3-9(4-2-8)15(18)19)14-10-5-6-13-7-11(10)16(20)21/h1-7H,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYOYUFELXFPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。